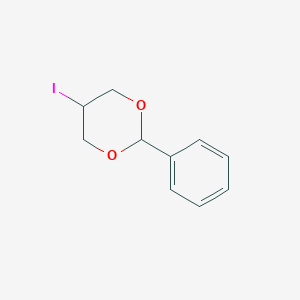

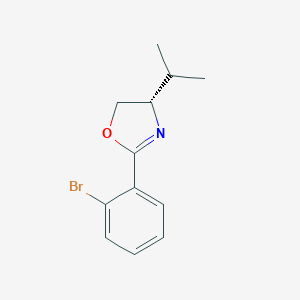

![molecular formula C17H19F2N5O2S B120250 methyl 5-[(E)-(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate CAS No. 264233-05-8](/img/structure/B120250.png)

methyl 5-[(E)-(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate

Overview

Description

The compound of interest, methyl 5-[(E)-(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate, is a pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties 10.

Synthesis Analysis

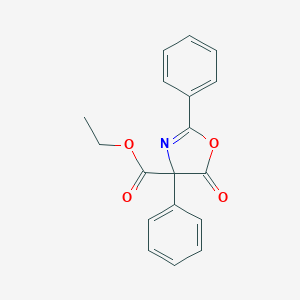

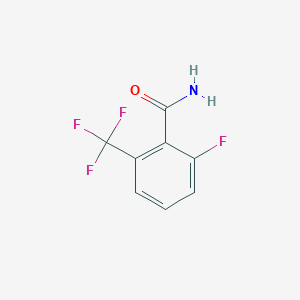

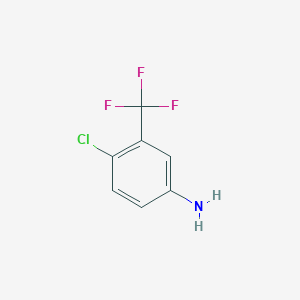

The synthesis of pyrazole derivatives often involves the condensation of hydrazines with various carbonyl compounds. For instance, the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides is achieved through a novel route involving a selective Sandmeyer reaction, which provides a versatile method for the preparation of these compounds . Similarly, the synthesis of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate involves the condensation of ethyl cyanoacetate and trifluoroacetic anhydride, followed by chloridization and condensation with aqueous hydrazine . These methods highlight the reactivity of pyrazole intermediates and their potential for functionalization.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using spectroscopic techniques such as NMR, FT-IR, and X-ray diffraction. For example, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was elucidated using these methods, and the experimental data were compared with theoretical calculations using density functional theory (DFT) . The crystal structures of various pyrazole derivatives reveal the presence of hydrogen bonding and π-π interactions, which contribute to their stability and supramolecular architecture .

Chemical Reactions Analysis

Pyrazole derivatives undergo a variety of chemical reactions, which allow for further functionalization of the core structure. Reactions with hydroxylamines and carbazates lead to the formation of N-substituted pyrazole carboxamides and carbohydrazides . The reactivity of these compounds is influenced by the substituents on the pyrazole ring, which can affect the outcome of the reactions and the properties of the final products.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The presence of substituents such as tert-butyl groups, halogens, or trifluoromethyl groups can significantly alter the compound's solubility, thermal stability, and reactivity. For instance, the introduction of a trifluoromethyl group can enhance the biological activity of the compound and provide sites for further chemical binding . The crystal packing and intermolecular interactions observed in the solid-state structures of these compounds also influence their melting points, solubility, and other physical properties .

Scientific Research Applications

Structural and Spectroscopic Investigations

Studies on similar pyrazole derivatives reveal their potential in structural and spectroscopic research. For instance, the research on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid delves into its structural and spectral characteristics, utilizing techniques like NMR, FT-IR, and X-ray diffraction (Viveka et al., 2016). This type of research is crucial for understanding the molecular configurations and electronic properties of such compounds, which can inform their potential applications in various fields.

Applications in Synthesis of Antitumor Agents

Pyrazole derivatives have shown promise in the synthesis of antitumor agents. A study on methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates highlighted their potential in inhibiting different human tumor cell lines, suggesting their applicability in cancer research (Abonía et al., 2011).

Application in Plasmodium Falciparum Inhibition

Another significant application of similar compounds is in the inhibition of Plasmodium falciparum dihydroorotate dehydrogenase, an enzyme crucial for the survival of the malaria parasite. A study on the synthesis of various hydroxy-substituted alkyl 1-aryl-1H-pyrazole-4-carboxylates showed results in this direction, marking these compounds as potential antimalarial agents (Vah et al., 2022).

Synthesis of Corrosion Inhibitors

Pyrazole derivatives have also been utilized in the synthesis of corrosion inhibitors. The study on ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate and related compounds demonstrates their effectiveness in protecting metals from corrosion, a crucial aspect in industrial applications (Dohare et al., 2017).

Antihypertensive Drug Development

Further, pyrazole derivatives have been investigated for their potential in antihypertensive drug development. A study on 5-(biphenyl-4-ylmethyl)pyrazoles as angiotensin II antagonists provides insights into their efficacy in lowering blood pressure, showing their potential use in treating hypertension (Almansa et al., 1997).

Mechanism of Action

Target of Action

The primary target of CID 2745687 is the orphan receptor GPR35 . GPR35 is a member of the G-protein-coupled receptor family and has been implicated in various diseases, including colorectal cancer .

Mode of Action

CID 2745687 acts as a competitive, reversible antagonist of GPR35 . It blocks the GPR35-mediated increase in ERK1/2 phosphorylation and β-arrestin recruitment induced by pamoic acid . It competitively inhibits the effects at human GPR35 of cromolyn disodium and zaprinast, two agonists that share an overlapping binding site .

Biochemical Pathways

CID 2745687 affects the Hippo signaling pathway, specifically the YAP/TAZ activity . YAP/TAZ target genes were expressed relatively higher in GPR35 overexpressed cells and lower in GPR35 knock-down cells .

Result of Action

CID 2745687 attenuates anchorage-independent cell growth by inhibiting YAP/TAZ activity in colorectal cancer cells . It reduces the growth promoted by GPR35 in soft-agar, which is a model for anchorage-independent growth .

Action Environment

The action of CID 2745687 can be influenced by environmental factors such as the expression level of GPR35 and the presence of other GPR35 agonists .

properties

IUPAC Name |

methyl 5-[(E)-(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F2N5O2S/c1-17(2,3)22-16(27)23-20-9-14-11(15(25)26-4)8-21-24(14)13-6-5-10(18)7-12(13)19/h5-9H,1-4H3,(H2,22,23,27)/b20-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNLZIBKERMMOA-AWQFTUOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=S)NN=CC1=C(C=NN1C2=C(C=C(C=C2)F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=S)N/N=C/C1=C(C=NN1C2=C(C=C(C=C2)F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F2N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes CID-2745687 a valuable tool for studying GPR35?

A: CID-2745687 displays high selectivity for the human GPR35 receptor, making it a valuable pharmacological tool. Unlike some other GPR35 ligands, CID-2745687 demonstrates consistent antagonist activity across different assay types, including β-arrestin recruitment, receptor internalization, and G protein activation. [, ] This consistency strengthens its reliability in research settings. Furthermore, its human ortholog selectivity allows for targeted investigation of GPR35 function in human cell lines and tissues, providing more relevant insights for potential therapeutic applications. [, ]

Q2: How does CID-2745687 interact with GPR35 and what are the downstream consequences?

A: CID-2745687 acts as a competitive antagonist at human GPR35. [] It binds to the receptor, likely at a similar site as agonists like cromolyn disodium and zaprinast, preventing their binding and subsequent activation of GPR35. Interestingly, while CID-2745687 demonstrates competitive antagonism for some agonists, it exhibits a non-competitive mode of action against others, such as pamoate. [] This suggests potential complexities in the binding site and mechanism of action depending on the specific agonist involved. Further research is needed to fully elucidate these interactions.

Q3: What is the significance of the structure-activity relationship (SAR) for CID-2745687 and its analogs?

A: While detailed SAR studies on CID-2745687 are limited in the provided literature, it's important to note the compound's key structural features: a substituted pyrazole core, a difluorophenyl ring, and a tert-butylcarbamothioylhydrazinylidene moiety. [] These features likely contribute to its binding affinity and selectivity for human GPR35. Future research exploring modifications to these structural elements could help further optimize its potency, selectivity, and pharmacokinetic properties. Understanding the SAR is crucial for designing novel and improved GPR35 antagonists.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

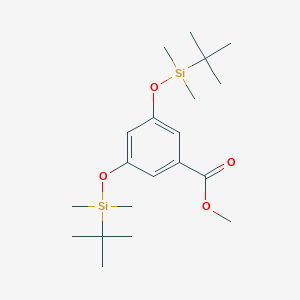

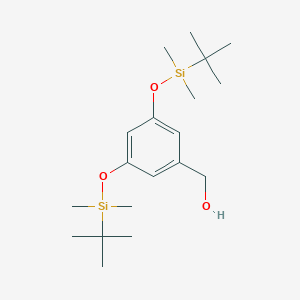

![1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B120168.png)

![[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B120179.png)